molecular formula C14H10N2O B1362413 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 446830-54-2

3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No.: B1362413
CAS No.: 446830-54-2
M. Wt: 222.24 g/mol
InChI Key: JWNWWOLANIRMII-UHFFFAOYSA-N
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Description

3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is an aromatic heterocyclic compound with the molecular formula C14H10N2O. It is a derivative of imidazo[1,5-a]pyridine, which is known for its versatile chemical properties and applications in various fields, including pharmaceuticals and materials science .

Biochemical Analysis

Biochemical Properties

3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with copper (II) salts, which exhibit high catalytic activity in the oxidation of catechols to o-quinones . This interaction highlights its potential as a catalyst in biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can disrupt the composition of intestinal bacteria and affect lipid metabolism . This disruption can lead to significant changes in cellular functions and overall metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with copper (II) salts results in the formation of complexes that catalyze the oxidation of catechols . This catalytic activity is crucial for various biochemical processes, including the biosynthesis of melanin.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the catalytic activity of its complexes with copper (II) salts remains stable over time, making it a reliable catalyst for prolonged biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial catalytic activity, while at higher doses, it may cause toxic or adverse effects. The threshold effects observed in these studies are crucial for determining the safe and effective dosage range for its use in biochemical research .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For instance, its interaction with copper (II) salts influences the oxidation of catechols, a key step in various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its biochemical activity. Understanding these transport mechanisms is crucial for optimizing its use in biochemical research .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in various biochemical processes, including enzyme catalysis and gene expression regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde typically involves cyclocondensation reactions. One common method is the reaction of 2-aminomethylpyridine with benzaldehyde in the presence of an oxidizing agent such as iodine. This reaction forms the imidazo[1,5-a]pyridine ring system with the aldehyde group at the 1-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its imidazo[1,5-a]pyridine core is a versatile scaffold that can be functionalized to yield a wide range of derivatives with diverse applications .

Properties

IUPAC Name

3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-10-12-13-8-4-5-9-16(13)14(15-12)11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNWWOLANIRMII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383131
Record name 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446830-54-2
Record name 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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